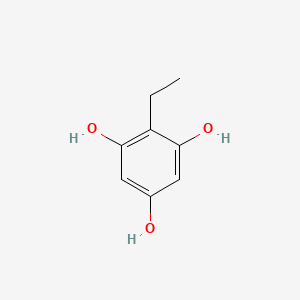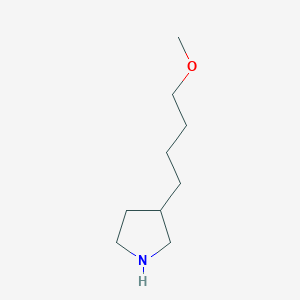
3-(4-Methoxybutyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybutyl)pyrrolidine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybutyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-methoxybutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include pyrrolidine, 4-methoxybutyl bromide, and a base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybutyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-(4-Methoxybutyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybutyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
3-(4-Chlorobutyl)pyrrolidine: A similar compound with a chlorine substituent instead of a methoxy group.
Uniqueness: 3-(4-Methoxybutyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1220030-79-4 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(4-methoxybutyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-2-4-9-5-6-10-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
BPALFCFIOVGIKF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


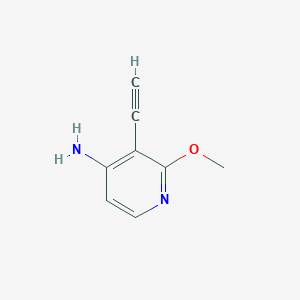

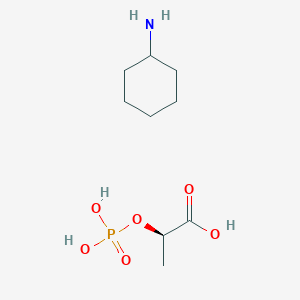
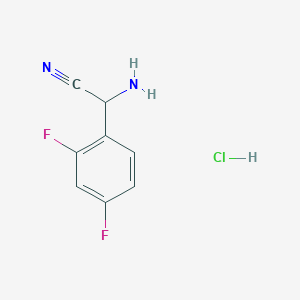
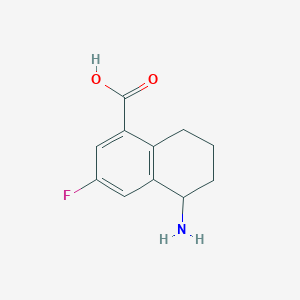
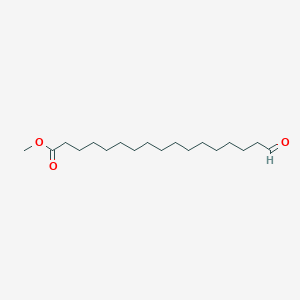
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
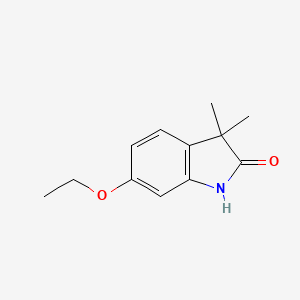
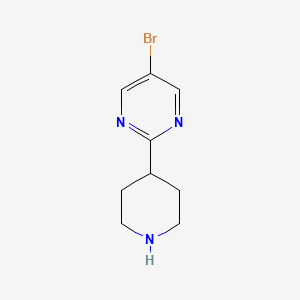
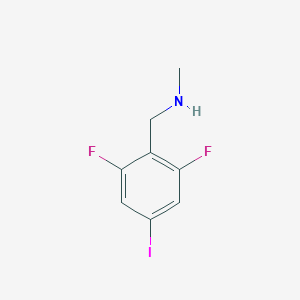
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)


